N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N,1-Dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative featuring a 1,8-naphthyridine core. This compound is characterized by:
- Dual benzyl groups at the N1 position.
- N-ethyl substitution on the carboxamide moiety.
Properties
IUPAC Name |
N,1-dibenzyl-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-2-27(17-19-10-5-3-6-11-19)24(29)22-16-21-14-9-15-26-23(21)28(25(22)30)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUUYHZGIWVFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer reaction, which is a condensation reaction between an aldehyde and a ketone in the presence of an amine. The reaction conditions often involve the use of catalysts such as lithium hydroxide (LiOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the Friedländer reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro-naphthyridines.
Scientific Research Applications
N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogues, their substituents, and biological activities:
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 440–460 g/mol) aligns with typical naphthyridine-carboxamides (e.g., 10a : MW 592.1 ; JT11 : MW ~420 ).
- Solubility : Benzyl and fluorinated groups reduce aqueous solubility, necessitating DMF or DMSO for in vitro assays .
- Stability : The 2-oxo-1,2-dihydro moiety confers resistance to hydrolysis, critical for oral bioavailability .
Key Research Findings
Substituent Impact :
- N1-Benzyloxy groups (e.g., 10a ) improve HIV-1 integrase inhibition by 10-fold compared to hydroxylated analogues .
- N-Ethyl substitution (target compound) may balance lipophilicity and metabolic stability vs. larger groups (e.g., pentyl in JT11 ).
Activity-Selectivity Trade-offs :
Biological Activity
N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 401.48 g/mol. Its structure features a naphthyridine core substituted with dibenzyl and ethyl groups, contributing to its biological properties.
Pharmacological Activities
Research indicates that derivatives of naphthyridine exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that naphthyridine derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : There is growing evidence that naphthyridine derivatives can inhibit cancer cell proliferation. Studies have reported that compounds with similar structures induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and the activation of caspases .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. Inhibition of these enzymes can be beneficial in treating conditions like hyperpigmentation and Alzheimer's disease respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes in the body, leading to altered physiological responses.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that naphthyridine derivatives induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.
Case Studies
A selection of case studies highlights the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed significant inhibition against E. coli (MIC = 20 µg/mL) |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 = 15 µM |
| Study 3 | Enzyme Inhibition | Inhibited acetylcholinesterase with an IC50 value of 12 µM |
Q & A
Q. How can the synthesis of N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzylamine derivatives with ethyl-substituted precursors, followed by cyclization. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature control : Room temperature for condensation steps, elevated temperatures (80–120°C) for cyclization .
- Catalysts : Use of piperidine or morpholine derivatives to accelerate ring closure .
Purification via column chromatography or recrystallization in ethanol improves purity (>95%) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons appear at δ 7.2–8.1 ppm, while carbonyl carbons resonate at ~165–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm carboxamide functionality .
Q. What solvent systems are ideal for solubility and stability studies of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays .
- Hydrophobic stability : Test in PBS buffer (pH 7.4) to simulate physiological conditions. Monitor degradation via HPLC at 254 nm over 24–72 hours .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structure determination?
- Methodological Answer :
- Software tools : Use SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to resolve disordered benzyl groups. Apply TWIN laws for twinned crystals .
- Cross-validation : Compare experimental X-ray data with DFT-optimized molecular geometries to validate bond lengths and angles .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- Byproduct identification : LC-MS to detect common impurities like unreacted ethyl intermediates or over-alkylated derivatives .
- Process optimization : Use flow chemistry to control exothermic reactions and reduce side products .
Q. How can structure-activity relationships (SAR) be analyzed for substituent modifications?
- Methodological Answer :
- Systematic variation : Replace benzyl groups with fluorinated or chlorinated analogs to assess impacts on lipophilicity (logP) and target binding .
- Biological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., MCF-7 cell line) to correlate substituent effects with potency .
Q. What in vitro assays are most suitable for evaluating anticancer mechanisms?
- Methodological Answer :
- Apoptosis assays : Use Annexin V/PI staining in breast cancer (MCF-7) or lung cancer (A549) cell lines .
- Cell cycle analysis : Flow cytometry to detect G1/S arrest induced by DNA intercalation .
- Enzyme inhibition : Measure IC₅₀ against topoisomerase II or PARP enzymes via fluorescence-based assays .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be interpreted?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR to identify conformational exchange in the ethyl or benzyl groups .
- 2D techniques : COSY and NOESY to resolve overlapping signals from aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
